Boiling Point Elevation Versus 2-Chloro-3-(3-chloropropyl)quinoline
The target compound exhibits a calculated boiling point of 398 °C at 760 mmHg , which is 36.3 °C higher than that of its unsubstituted analog 2-chloro-3-(3-chloropropyl)quinoline (CAS 159383-54-7, bp 361.7 °C at 760 mmHg) . This elevation reflects the increased molecular weight and enhanced van der Waals interactions conferred by the two methyl groups at positions 6 and 7, directly affecting distillation conditions and thermal stability margins during scale-up.
| Evidence Dimension | Boiling point at atmospheric pressure (760 mmHg) |
|---|---|
| Target Compound Data | 398 °C (calculated) |
| Comparator Or Baseline | 2-Chloro-3-(3-chloropropyl)quinoline (CAS 159383-54-7): 361.7 °C (calculated) |
| Quantified Difference | Δ = +36.3 °C (10.0% higher) |
| Conditions | Calculated values at 760 mmHg; data sourced from ChemSrc chemical database |
Why This Matters
A 36 °C higher boiling point dictates different solvent removal and distillation protocols during purification, directly influencing process development decisions and energy cost calculations in kilo-lab and pilot-plant settings.
